Compound Description: This compound is a dihydroisocoumarin glucoside isolated from the fungus Cephalosporium sp. AL031. []
Relevance: This compound shares the core 3,4-dihydro-1H-2-benzopyran-1-one structure with (3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol. The key structural difference lies in the substitution pattern. While (3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol has a methanethiol group at the 3-position, this compound bears a more complex substituent at the same position, incorporating a pentadienal chain and a glucopyranosyloxy group. []
Compound Description: This is another dihydroisocoumarin glucoside isolated alongside compound 1 from the fungus Cephalosporium sp. AL031. []
Relevance: Like compound 1, this compound also shares the dihydroisocoumarin core with (3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol. The structural variation arises from a methoxy group instead of a hydroxyl group at the 6-position of the dihydroisocoumarin ring. It retains the complex pentadienal and glucopyranosyloxy substituent at the 3-position. []
Compound Description: This dihydroisocoumarin glucoside is also a metabolite from the fungus Cephalosporium sp. AL031. []
Relevance: This compound shares the core dihydroisocoumarin scaffold with (3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol. The differences lie in the substituents attached to the core structure. This compound has a hepta-1,3,5-trienyl group at the 3-position and a glucopyranosyloxy group at the 8-position, along with a methyl group at the 5-position, compared to the methanethiol group at the 3-position in (3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol. []
Relevance: This compound is structurally related to (3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol as both share the dihydroisocoumarin scaffold. The structural difference lies in the substituent at the 3-position, where this compound bears a 3-methylbutyl ammonium chloride group, while (3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol has a methanethiol substituent. []
Relevance: This compound, like others in this list, is structurally related to (3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol through the presence of the dihydroisocoumarin core. The modification in this compound is within the amino acid side chain, distinct from the simpler methanethiol substituent in (3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol. []
Relevance: This compound retains the dihydroisocoumarin core shared with (3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol, making it structurally related. The variation lies in the acetylated amino acid side chain, a more complex substituent compared to the methanethiol group in (3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol. []
Relevance: Sharing the core dihydroisocoumarin moiety makes this compound structurally related to (3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol. The key difference is the extensive acetylation of the amino acid side chain, making it structurally distinct from the methanethiol group in (3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol. []
Relevance: This compound shares the core dihydroisocoumarin structure with (3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol. The difference lies in the presence of a methoxy group at the 8-position and the complex amino acid side chain at the 3-position, compared to the methanethiol substituent in (3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol. []
Relevance: Like the previous compounds, this derivative maintains the dihydroisocoumarin core, linking it structurally to (3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol. The modification is in the amino acid side chain, where the carboxyl group has been converted to an amide, unlike the methanethiol substituent in (3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol. []
Compound Description: This compound is a dihydroisocoumarin derivative isolated from Ononis natrix and tested for antifungal activity. []
Relevance: The presence of the dihydroisocoumarin core directly relates this compound structurally to (3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol. The distinguishing features of this compound are the undecyl group at the 3-position and two methoxy groups at the 6- and 8-positions, compared to the methanethiol group at the 3-position in (3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol. []
Compound Description: This compound is a dihydroisocoumarin derivative proposed for use in treating diseases associated with β-amyloid induced toxicity. []
Relevance: This compound shares the dihydroisocoumarin core structure with (3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol. The key structural differences are the adamantyl group at the 3-position and the aminomethyl group at the 1-position, in contrast to the methanethiol group at the 3-position in (3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol. []
Xenocoumacin 1 and Xenocoumacin 2
Compound Description: These are two novel antibiotic compounds with potent antiulcer activity, isolated from cultures of Xenorhabdus spp. []
Relevance: Xenocoumacins 1 and 2 belong to the 3,4-dihydro-8-hydroxy-1H-2-benzopyran-1-one derivative family, sharing the core dihydroisocoumarin structure with (3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol. The specific structures of these xenocoumacins are not provided in the abstract, but their classification as dihydroisocoumarin derivatives highlights their structural relation to (3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol. []
Compound Description: This is a 3,4-diaminoisocoumarin derivative used in synthesizing a phthalide–carboxamide-bearing system. []
Relevance: This compound shares the dihydroisocoumarin core with (3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol, establishing a structural relationship. The distinction lies in the presence of an amino group at the 3-position and an aminobenzoyl group at the 4-position, compared to the methanethiol substituent in (3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol. []
Compound Description: This compound is a phthalide–carboxamide-bearing system synthesized from a 3,4-diaminoisocoumarin derivative. []
Relevance: Although this compound no longer possesses the intact dihydroisocoumarin structure, it is derived from a dihydroisocoumarin derivative and shares a structural resemblance to (3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol. The key difference is the presence of a benzofuranone moiety instead of the dihydroisocoumarin core in (3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol. []
(2S)-acetic acid
Compound Description: This compound is an allosteric HIV-1 integrase inhibitor (ALLINI) that binds to the v-shaped pocket at the IN dimer interface. []
Relevance: This compound incorporates the 3,4-dihydro-2H-1-benzopyran moiety, which is isomeric to the 3,4-dihydro-1H-2-benzopyran structure present in (3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol. This close structural similarity highlights their relationship, even though (3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol has a methanethiol substituent, while this compound has a more complex isoquinoline-based structure attached to the benzopyran ring. []
Compound Description: Setipiprant, also known as ACT-129968, is a chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonist. [, ]
Relevance: While Setipiprant doesn't contain the dihydroisocoumarin core, its development involved studying metabolites with modifications to the naphthalene ring system. These metabolites included dihydroxy-dihydro naphthalene and hydroxy-naphthalene derivatives, drawing a connection to the benzopyran core of (3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol as both naphthalene and benzopyran are aromatic ring systems. Though structurally distinct, the focus on metabolic modifications in these ring systems highlights a shared interest in their chemical properties and potential for drug development. [, ]
Compound Description: This compound is a potassium channel activator with enhanced relaxant activity in guinea pig isolated tracheal spirals. It's a structural analog of cromakalim and its relaxant activity is stereoselective. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.